molecular formula C12H14O6 B7817369 3-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)propanoic acid

3-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)propanoic acid

Cat. No.: B7817369
M. Wt: 254.24 g/mol
InChI Key: YOPOMHJFXLUCLF-UHFFFAOYSA-N
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Description

3-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)propanoic acid is a chemical compound with the molecular formula C12H14O6

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:

  • Starting from 1,3-Benzodioxole-5-carboxylic acid:

  • From 1,3-Benzodioxole-5-propanoic acid: This method involves the selective methylation of the benzodioxole ring using appropriate reagents and reaction conditions.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical synthesis involving the use of catalysts and controlled reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)propanoic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be used to convert the compound into its reduced forms.

  • Substitution: Substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives.

  • Reduction Products: Reduced forms of the compound.

  • Substitution Products: Derivatives with different functional groups.

Scientific Research Applications

3-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)propanoic acid has several applications in scientific research, including:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound has been studied for its potential biological activities, including its effects on cellular processes.

  • Medicine: It is being investigated for its potential therapeutic properties, such as anti-inflammatory and antioxidant effects.

  • Industry: The compound is used in the development of new materials and products, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 3-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)propanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 1,3-Benzodioxole-5-carboxylic acid

  • 1,3-Benzodioxole-5-propanoic acid

  • 3-[3-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]propanoic acid

Properties

IUPAC Name

3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O6/c1-15-8-5-7(3-4-9(13)14)10(16-2)12-11(8)17-6-18-12/h5H,3-4,6H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOPOMHJFXLUCLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C(=C1)CCC(=O)O)OC)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)propanoic acid
Reactant of Route 2
3-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)propanoic acid
Reactant of Route 3
3-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)propanoic acid
Reactant of Route 4
3-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)propanoic acid
Reactant of Route 5
3-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)propanoic acid
Reactant of Route 6
3-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)propanoic acid

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